molecular formula C12H16N2O2 B12517530 N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine

N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine

Katalognummer: B12517530
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: FROKIZCRFKFDTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine is a compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of 5-methoxy-2-nitroaniline with tert-butyl isocyanide under acidic conditions can yield the desired oxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylic acids, while substitution reactions can produce various substituted oxazole derivatives .

Wissenschaftliche Forschungsanwendungen

N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-tert-Butylbenzo[d]oxazol-2(3H)-one: Another oxazole derivative with similar structural features.

    2-methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.

    2-ethoxybenzo[d]oxazole: Exhibits antifungal properties.

Uniqueness

N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and methoxy groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H16N2O2

Molekulargewicht

220.27 g/mol

IUPAC-Name

N-tert-butyl-5-methoxy-1,3-benzoxazol-2-amine

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)14-11-13-9-7-8(15-4)5-6-10(9)16-11/h5-7H,1-4H3,(H,13,14)

InChI-Schlüssel

FROKIZCRFKFDTG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC1=NC2=C(O1)C=CC(=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.